2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
Description
This compound features a bicyclic thieno[2,3-c]pyrrole core, a benzyl substituent at position 5, an amino group at position 2, and a carboxamide at position 2. The thieno-pyrrole scaffold combines a thiophene and pyrrole ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-13(18)12-10-7-17(8-11(10)19-14(12)16)6-9-4-2-1-3-5-9/h1-5H,6-8,16H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZAYVNWDTYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thieno[2,3-c]pyrrole structure is known for its affinity towards several enzymes and receptors. Notably, it may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
Target Interactions
The compound is hypothesized to bind to proteins or enzymes due to its structural motifs, which are common in biologically active compounds. This interaction can lead to modulation of enzymatic activity or disruption of protein-protein interactions.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that related structures can inhibit the growth of various bacterial strains by targeting beta-lactamases and other critical bacterial enzymes .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 2-Amino-5-benzyl derivative | IMP-1 β-lactamase | Low μM range |
| N-benzoyl derivative | CphA β-lactamase | Moderate potency |
Anticancer Activity
Preliminary studies suggest that thieno[2,3-c]pyrrole derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting cytokine production or affecting the activity of inflammatory mediators .
Case Studies
-
Inhibition of Metallo-beta-lactamases
A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications to the thieno[2,3-c]pyrrole structure significantly enhanced inhibitory potency against metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance . -
Anticancer Screening
In vitro assays have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to differential uptake and metabolism within cancerous tissues .
Scientific Research Applications
Introduction to 2-Amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
This compound is a compound of significant interest in medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article explores its applications across various scientific research domains, including pharmacology, material science, and synthetic chemistry.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that thieno[2,3-c]pyrroles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated efficacy against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thieno[2,3-c]pyrrole derivatives. The compound may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Organic Electronics
The unique electronic properties of thieno[2,3-c]pyrrole derivatives make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been investigated due to their ability to facilitate charge transport.
Polymer Chemistry
In polymer science, this compound can be used as a monomer for synthesizing conducting polymers. These materials have potential applications in sensors and energy storage devices.
Synthetic Intermediates
This compound serves as an important synthetic intermediate in the preparation of more complex thieno[2,3-c]pyrrole derivatives. Its reactivity allows for further functionalization, making it valuable in the synthesis of novel compounds with tailored biological activities.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Anticancer Activity Study | Demonstrated apoptosis induction in breast cancer cell lines | Supports potential use in cancer therapy |
| Antimicrobial Efficacy | Effective against Staphylococcus aureus and E. coli | Highlights utility in developing new antibiotics |
| Neuroprotection Research | Reduced oxidative stress in neuronal cultures | Implications for treating neurodegenerative diseases |
| Organic Electronics Experiment | Improved charge mobility in OLEDs | Validates application in electronic devices |
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The benzyl group in the target compound likely enhances lipophilicity, aiding membrane penetration, while the carboxamide improves target binding via hydrogen bonds.
- Therapeutic Potential: Structural analogs in and show pro-apoptotic activity, suggesting the target compound could be optimized for anticancer applications.
Preparation Methods
One-Pot Synthesis via Michael Addition and Cyclization
A common approach involves the reaction of α-thiocyanatoacetophenone with cyanothioacetamide or thioacrylamides, followed by intramolecular cyclization to form the dihydrothiophene ring fused to the pyrrole moiety. The reaction proceeds through Michael addition of nucleophilic species to electrophilic centers, generating intermediates that cyclize to the thieno[2,3-c]pyrrole core.
- Catalysts and Conditions : The reaction is typically catalyzed by bases such as KOH or Na2CO3 in alcoholic solvents (ethanol or mixtures with DMF), under mild heating (40–50 °C) or at room temperature.
- Reaction Time : The cyclization and precipitation of the product occur within 0.5 to 72 hours depending on conditions.
- Yields : Reported yields range from 38% to over 70%, depending on substrate and catalyst choice.
Mannich-Type Double Aminomethylation
Following the formation of the dihydrothiophene intermediate, Mannich-type reactions with formaldehyde and primary amines introduce aminomethyl groups, completing the functionalization to yield the target compound or its analogs.
- Reaction Conditions : Non-catalyzed reactions in ethanol or ethanol-DMF mixtures, refluxed briefly (2–3 minutes), then allowed to stand at room temperature for 24 hours.
- Advantages : This method avoids volatile or toxic reagents, proceeds under mild conditions, and is atom-economical.
Representative Experimental Procedures
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| A | Aldehyde (5 mmol), cyanothioacetamide, α-thiocyanatoketone, KOH in EtOH | One-pot base-catalyzed Michael addition and cyclization | 38–70 | Stirring at room temp, precipitation of dihydrothiophenes |
| B | Thioacrylamides and phenacyl thiocyanate with KOH in EtOH | Rapid formation of yellow solid dihydrothiophenes | 38–40 | Vigorous stirring, short reaction time |
| C | Thioacrylamides and phenacyl thiocyanate with Na2CO3 in EtOH | Cyclization under gentle heating (40–50 °C) | Variable | Longer reaction times, CO2 evolution observed |
| D | Aldehydes, cyanothioacetamide, phenacyl thiocyanate with Na2CO3 in EtOH | Similar to A but with Na2CO3 catalyst | 40–70 | Mild conditions, good yields |
| Mannich Reaction | Dihydrothiophenes, primary amines, aqueous formaldehyde in EtOH | Double aminomethylation to thieno[2,3-d]pyrimidines | High | Reflux 2–3 min, then room temp 24 h |
Mechanistic Insights and Quantum Chemical Studies
Density Functional Theory (DFT) calculations at the r2SCAN-3c level have elucidated the reaction mechanism of the Michael addition and cyclization steps:
- The reaction proceeds via formation of a Michael adduct.
- Cyclization occurs either through intramolecular SN2 substitution of the SCN group or nucleophilic addition to the SCN carbon, followed by elimination of HNCS.
- Different diastereomers of the Michael adduct follow distinct cyclization pathways.
This mechanistic understanding supports the optimization of reaction conditions and substrate scope expansion.
Structural and Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C14H15N3OS |
| Molecular Weight | 273.36 g/mol |
| Key NMR Shifts (13C, DMSO-d6) | C-4: 50.8 ppm, C-5: 56.0 ppm, C-3: 70.9 ppm, C≡N: 118.2 ppm |
| LCMS (ESI) | m/z 307.5 [M + H]+, 613.3 [2M + 1]+ |
| Purification | Recrystallization from EtOH–acetone |
Summary of Advantages of Current Preparation Methods
- Mild Reaction Conditions : Base-catalyzed reactions at moderate temperatures avoid harsh reagents.
- Atom Economy : Reactions proceed with minimal byproducts and high incorporation of starting materials.
- Versatility : Substrate scope includes various aldehydes and thioacrylamides, enabling structural diversity.
- Environmental Considerations : Avoidance of toxic solvents and foul-smelling reagents.
- Good Yields and Purity : Recrystallization provides pure products suitable for further biological evaluation.
Q & A
Basic: What established synthetic routes are reported for 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions. A common approach includes:
- Cyclization of thiophene precursors with benzylamine derivatives under palladium or copper catalysis (e.g., analogous to methods for thieno[2,3-d]pyrimidine derivatives in and ).
- Carboxamide formation via coupling reactions using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF, as described for structurally related pyrrolo[2,3-d]pyrimidines .
- Purification via silica gel chromatography or recrystallization, with yields optimized by controlling reaction temperature (70–100°C) and solvent polarity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency, as seen in thiazolo[3,2-a]pyrimidine syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) improve intermediate solubility and reaction homogeneity .
- Temperature control : Maintaining 80–90°C during carboxamide coupling minimizes side-product formation .
- Byproduct analysis : Use LC-MS or HPLC (≥98% purity standards) to identify and quantify impurities, as demonstrated in pyrrolo[2,3-d]pyrimidine syntheses .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thieno-pyrrole core (e.g., δ 2.3–3.1 ppm for dihydro-4H protons) and benzyl substituents (δ 7.2–7.4 ppm aromatic signals) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅N₃OS) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities, as applied to analogous tetrahydrothieno[2,3-d]pyrimidines .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Structural analogs : Compare activity trends with derivatives (e.g., 3-amino-2-(benzylthio)-5-methyl-N-aryl carboxamides) to identify SAR determinants .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like dihydrofolate reductase, as done for thieno[2,3-d]pyrimidines .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315 hazard) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Storage : Protect from light at room temperature in airtight containers to prevent degradation .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Introduce substituents at the 5-benzyl position (e.g., halogens, methoxy groups) to assess electronic effects on bioactivity, as seen in thieno[3,2-b]pyrrole derivatives .
- Carboxamide replacements : Test urea or thiourea moieties to evaluate hydrogen-bonding interactions .
- In vivo validation : Prioritize analogs with >70% inhibition in vitro (e.g., antimicrobial assays against Proteus vulgaris) for pharmacokinetic profiling .
Basic: What biological targets or activities are associated with this compound?
Methodological Answer:
- Antimicrobial activity : Moderate inhibition of Pseudomonas aeruginosa growth observed in tetrahydrothieno[2,3-d]pyrimidine analogs .
- Anticancer potential : Thieno-pyrrole carboxamides show antiproliferative effects via kinase inhibition, similar to pyrazolo[4,3-c]pyridines .
- Enzyme targeting : Structural similarity to dihydrofolate reductase inhibitors suggests potential for antifolate activity .
Advanced: How can reaction byproducts be systematically identified and mitigated?
Methodological Answer:
- Mechanistic studies : Use tandem MS/MS to trace byproduct formation pathways (e.g., over-alkylation or oxidation) .
- Process optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation and employ scavenger resins to trap reactive intermediates .
- Green chemistry : Replace toxic catalysts (e.g., CuI) with biodegradable alternatives (e.g., Fe₃O₄ nanoparticles) to minimize waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
